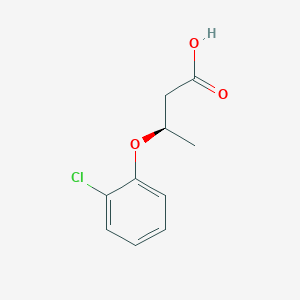
3-(tert-Butoxy)-4-iodooxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butoxy)-4-iodooxolane is an organic compound that features a tert-butoxy group and an iodine atom attached to an oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-4-iodooxolane typically involves the iodination of an oxolane derivative. One common method is the reaction of 3-(tert-Butoxy)oxolane with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like silver trifluoroacetate to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the oxolane ring, followed by iodination under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butoxy)-4-iodooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding oxides or carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 3-(tert-Butoxy)-4-azidooxolane or 3-(tert-Butoxy)-4-thiooxolane.
Oxidation: Formation of 3-(tert-Butoxy)-4-oxooxolane.
Reduction: Formation of 3-(tert-Butoxy)oxolane.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butoxy)-4-iodooxolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(tert-Butoxy)-4-iodooxolane involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(tert-Butoxy)-4-chlorooxolane
- 3-(tert-Butoxy)-4-bromooxolane
- 3-(tert-Butoxy)-4-fluorooxolane
Uniqueness
3-(tert-Butoxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing a versatile platform for further chemical modifications .
Eigenschaften
Molekularformel |
C8H15IO2 |
|---|---|
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
3-iodo-4-[(2-methylpropan-2-yl)oxy]oxolane |
InChI |
InChI=1S/C8H15IO2/c1-8(2,3)11-7-5-10-4-6(7)9/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
HNLCWEGQXHAOKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1COCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


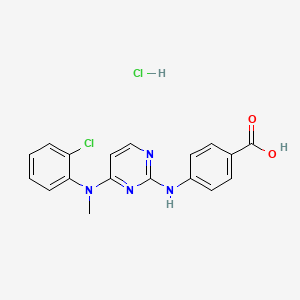
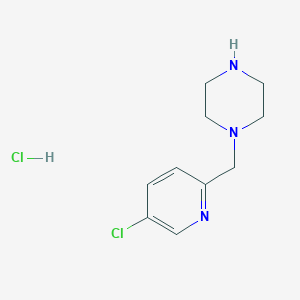
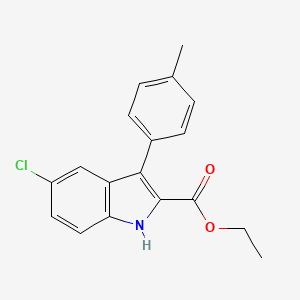
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
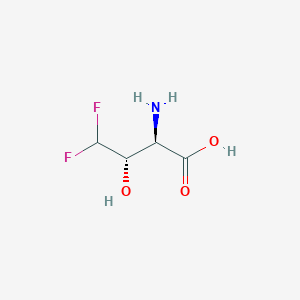
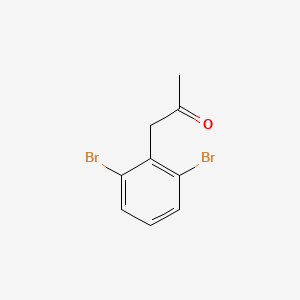
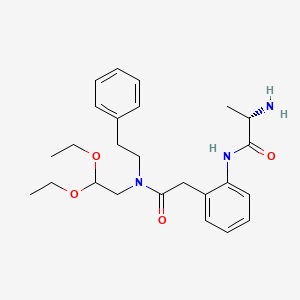


![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)


![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
